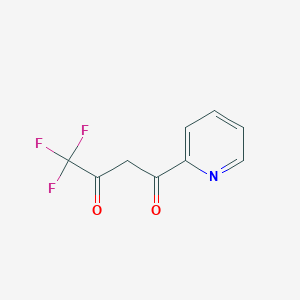

4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-1-pyridin-2-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-7(14)6-3-1-2-4-13-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRIWFKXEDHYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377949 | |

| Record name | 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4027-51-4 | |

| Record name | 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione CAS number

An In-depth Technical Guide to 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated β-diketone of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and burgeoning applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Compound Identification

This compound is a specialty chemical building block valued for its unique structural features: a pyridine ring, which can act as a hydrogen bond acceptor and a metal-coordinating ligand, and a trifluoromethyl group, which can significantly enhance the metabolic stability and lipophilicity of derivative molecules.[1]

| Identifier | Value | Source(s) |

| CAS Number | 4027-51-4 | [2][3][4] |

| Molecular Formula | C₉H₆F₃NO₂ | [2][3][5] |

| Molecular Weight | 217.14 g/mol | [2] |

| IUPAC Name | This compound | [5] |

Synthesis Pathway and Mechanistic Insight

The primary and most efficient synthesis of this compound is achieved via a Claisen condensation reaction. This established method involves the reaction between a ketone (2-acetylpyridine) and an ester (ethyl trifluoroacetate) in the presence of a strong base.

Causality of Reagent Selection:

-

2-Acetylpyridine: Serves as the ketone component, providing the pyridinyl-carbonyl backbone of the final molecule.

-

Ethyl Trifluoroacetate: This ester is the source of the reactive trifluoroacetyl group. The high electrophilicity of the carbonyl carbon, enhanced by the three fluorine atoms, makes it an excellent acylating agent.

-

Sodium Methoxide (Base): A strong, non-nucleophilic base is crucial for deprotonating the α-carbon of 2-acetylpyridine to form a reactive enolate. This enolate then acts as the nucleophile, attacking the carbonyl of ethyl trifluoroacetate.

Reaction Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system derived from established chemical literature, ensuring reproducibility.[2]

Materials:

-

1-pyridin-2-yl-ethanone (2-Acetylpyridine): 5.00 g (41.2 mmol)

-

Trifluoro-acetic acid ethyl ester (Ethyl trifluoroacetate): 9.82 mL (82.5 mmol)

-

Sodium methoxide: (61.8 mmol)

-

Methanol: 40 mL

-

10% Aqueous Hydrochloric Acid

-

Ethyl Acetate

-

Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-pyridin-2-yl-ethanone (5.00 g) in methanol (40 mL). Add sodium methoxide (61.8 mmol) to the solution.

-

Addition of Ester: To this solution, add trifluoro-acetic acid ethyl ester (9.82 mL) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). The progress can be monitored using Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

-

Acidification & Extraction: Acidify the residue with 10% aqueous hydrochloric acid. This step protonates the enolate and facilitates separation. Extract the aqueous solution multiple times with ethyl acetate (e.g., 10 x 50 mL) to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4,4,4-trifluoro-1-pyridin-2-yl-butane-1,3-dione. A typical yield is around 81%.[2]

Applications in Research and Drug Development

The true value of this compound lies in its versatility as a chemical intermediate. The presence of the trifluoromethyl group (-CF3) is a highly sought-after feature in modern drug design, as it can enhance binding affinity, improve metabolic stability, and increase lipophilicity.[1]

Analogous trifluorinated diketones are known to be crucial intermediates in the synthesis of significant pharmaceutical compounds, such as the COX-2 inhibitor Celecoxib.[6] Furthermore, the β-diketone moiety is an excellent precursor for synthesizing a wide range of heterocyclic compounds, including pyrazoles and isoxazoles, which are common scaffolds in biologically active molecules.

Role as a Versatile Chemical Scaffold

Caption: Versatility of the core molecule in generating diverse chemical entities.

The diketone functionality also allows for the formation of stable metal chelates, particularly with lanthanide ions, making derivatives useful in the development of fluorescent probes and other functional materials.

Safety and Handling

-

General Handling: As with any laboratory chemical, this compound should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, is required. For related compounds, specific respirator filters are recommended, suggesting caution regarding inhalation.[7]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a potent and versatile tool for innovation in the life sciences and material sciences. Its straightforward synthesis and the strategic placement of its functional groups—the pyridine ring, the reactive diketone, and the bio-potentiating trifluoromethyl group—make it an invaluable building block for creating novel pharmaceuticals, agrochemicals, and advanced materials. Understanding its core chemistry is the first step toward unlocking its full potential in research and development.

References

-

Molecularinfo.com. (n.d.). 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

-

NIST. (n.d.). 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. Retrieved from [Link]

-

NIST. (n.d.). 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione. Retrieved from [Link]

-

PubMed. (1992). Arylamination and arylation of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with N-acetoxy derivatives of 2-aminofluorene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. Retrieved from [Link]

-

PubMed Central. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 4027-51-4 [chemicalbook.com]

- 5. This compound | C9H6F3NO2 | CID 2771478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione

Executive Summary

This guide provides a comprehensive technical overview of 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group (-CF3) and a pyridine ring imparts unique physicochemical properties that are highly valuable in drug design and synthesis. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the pyridine moiety offers a site for hydrogen bonding and potential coordination with metallic centers.[1][2] This document details the compound's molecular structure, physicochemical characteristics, spectroscopic profile, synthesis, and key applications, supported by actionable experimental protocols for its analysis.

Molecular Identity and Structure

This compound is a solid organic compound characterized by a pyridine ring linked to a butane-1,3-dione chain, which is terminated by a trifluoromethyl group.

Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem |

| CAS Number | 4027-51-4 | [3][4][5] |

| Molecular Formula | C₉H₆F₃NO₂ | [3][5] |

| Molecular Weight | 217.14 g/mol | [3] |

| Canonical SMILES | C1=CC=NC(=C1)C(=O)CC(=O)C(F)(F)F | [6] |

| InChI Key | NSRIWFKXEDHYRA-UHFFFAOYSA-N |[6] |

The presence of the electron-withdrawing trifluoromethyl group significantly influences the acidity of the adjacent methylene protons, a key factor in its reactivity and its existence in keto-enol tautomeric forms. The pyridine ring, a bioisostere for a phenyl ring, introduces a basic nitrogen atom, affecting solubility and receptor interaction capabilities.

Caption: Molecular structure of this compound.

Physicochemical Properties

The compound's properties are largely dictated by the interplay between the aromatic pyridine ring and the fluorinated diketone moiety. Data for the closely related analogue, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (CAS 326-06-7), is often used as a proxy and is included for comparison where direct data for the pyridyl version is unavailable.

Summary of Physicochemical Data

| Property | Value (pyridin-2-yl) | Value (phenyl analogue) | Significance in Drug Development |

|---|---|---|---|

| Melting Point | Data not available | 38-40 °C[7][8][9] | Influences formulation, stability, and dissolution rate. |

| Boiling Point | Data not available | 224 °C[7][8][9] | Relevant for purification and process chemistry. |

| pKa | Data not available | 6.35 (at 25 °C)[7] | Governs ionization state, solubility, and membrane permeability. |

| Solubility | Data not available | Sparingly soluble in water (0.24 g/L); Soluble in 95% ethanol (25 mg/mL)[7][9] | Critical for bioavailability and formulation design. |

| LogP | 1.8 (Predicted)[6] | 4.17[8] | Indicates lipophilicity and ability to cross cell membranes. |

-

Expert Insight on pKa: The pKa of a β-diketone like this is for the enolic proton. The value around 6.35 for the phenyl analogue indicates that at physiological pH (7.4), a significant portion of the molecule will exist as the enolate anion.[7] This has profound implications for drug design, as the charged species may exhibit different receptor binding, solubility, and pharmacokinetic profiles compared to the neutral form. The electron-withdrawing nature of the pyridine ring is expected to make the pyridyl-variant slightly more acidic than its phenyl counterpart.

Synthesis and Reactivity

The primary synthetic route to this class of compounds is the Claisen condensation . This reaction involves the condensation of a ketone with an ester in the presence of a strong base.

Typical Synthesis: A common synthesis involves reacting 2-acetylpyridine with an ethyl trifluoroacetate in the presence of a base like sodium methoxide.[3][10]

-

Reaction Setup: 2-Acetylpyridine is dissolved in a suitable solvent, such as methanol.

-

Base Addition: Sodium methoxide is added to the solution to deprotonate the α-carbon of the 2-acetylpyridine, forming an enolate.

-

Ester Addition: Ethyl trifluoroacetate is added to the reaction mixture. The enolate attacks the carbonyl carbon of the ester.

-

Workup: The reaction is typically heated to reflux, then quenched and acidified. The product is then extracted using an organic solvent like ethyl acetate.[3]

-

Purification: The crude product is purified, often by column chromatography on silica gel, to yield the final compound.[3]

Reactivity: The β-diketone moiety makes the compound an excellent chelating agent for metal ions. This property is exploited in analytical chemistry and catalysis.[11] The molecule can also serve as a versatile building block in the synthesis of more complex heterocyclic compounds.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable scaffold in drug discovery.

-

Pharmaceutical Intermediates: It serves as a key building block for synthesizing more complex molecules with potential therapeutic activity. The trifluoromethyl group is a common feature in modern pharmaceuticals, known to improve metabolic stability and binding affinity.[1]

-

Metal Chelation: Its ability to chelate metals is relevant for applications in bioinorganic chemistry and as a potential strategy for modulating the activity of metalloenzymes.[11]

-

Fluorinated Building Block: In medicinal chemistry, the introduction of fluorine can fine-tune properties like pKa and lipophilicity, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2] For example, the trifluoromethyl group in fluoxetine was instrumental in increasing its lipophilicity and penetration into the central nervous system.[1]

Experimental Protocols

The following protocols are standard methodologies for characterizing and analyzing this compound and similar compounds.

Protocol 6.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for determining the purity of small molecule drug candidates. A reverse-phase method is chosen due to the compound's moderate polarity.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of 50 µg/mL with the mobile phase.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Self-Validation: The use of TFA in the mobile phase ensures good peak shape by suppressing the ionization of any free silanol groups on the column and the analyte itself. A blank injection (mobile phase only) should be run to ensure no system peaks interfere with the analyte peak.

Caption: Workflow for purity assessment by reverse-phase HPLC.

References

-

Chemsrc. (2025). 1-Benzoyl-3,3,3-trifluoroacetone | CAS#:326-06-7. Retrieved from [Link]

-

Gesher. (n.d.). Unlocking the Potential of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Journal of Applied Pharmacy. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

PubChemLite. (n.d.). 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 4027-51-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C9H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 7. 326-06-7 | CAS DataBase [m.chemicalbook.com]

- 8. 1-Benzoyl-3,3,3-trifluoroacetone | CAS#:326-06-7 | Chemsrc [chemsrc.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione molecular structure

An In-depth Technical Guide to 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated β-diketone of significant interest to researchers in medicinal chemistry, coordination chemistry, and materials science. We will delve into its molecular structure, explore the nuances of its synthesis, and discuss its current and potential applications, grounding our analysis in established chemical principles and spectroscopic data.

Introduction: The Significance of a Fluorinated Heterocyclic β-Diketone

This compound (CAS 4027-51-4) belongs to the versatile class of β-diketones, compounds characterized by two carbonyl groups separated by a single methylene carbon.[1] The presence of both a highly electronegative trifluoromethyl (-CF3) group and a nitrogen-containing pyridine ring imparts a unique combination of electronic properties, making it a compelling building block and ligand.

The trifluoromethyl group is a well-known modulator of a molecule's physicochemical properties in drug discovery.[2] Its introduction can enhance metabolic stability, increase lipophilicity, and alter binding affinities.[2] Simultaneously, the pyridine moiety is a common scaffold in pharmaceuticals, capable of forming crucial hydrogen bonds and acting as a bioisostere for other aromatic systems.[3] As a β-diketone, the molecule's ability to act as a bidentate ligand to form stable metal chelates opens up a vast field of applications in catalysis and materials science.[4][5]

This guide will provide the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their respective fields.

Molecular Structure and Tautomerism

The defining structural characteristic of this compound, like most β-diketones, is its existence as an equilibrium mixture of keto and enol tautomers.[6][7] This equilibrium is fundamental to its reactivity and coordination chemistry.

Keto-Enol Tautomerism

The equilibrium between the diketo form and the two possible enol forms is a dynamic process. The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group.[7][8] For trifluoromethyl-substituted β-diketones, the enol tautomer is often the predominant form in solution.[9]

The presence of the electron-withdrawing trifluoromethyl group influences the acidity of the methylene protons and the stability of the respective enolates, generally favoring the enol form where the hydroxyl group is adjacent to the pyridine ring.

Caption: The equilibrium between the diketo and the stabilized enol form.

Spectroscopic Characterization

The keto-enol tautomerism is readily observable and quantifiable using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence for tautomerism in β-diketones.[6]

-

Keto Form: Exhibits two distinct carbonyl (C=O) stretching bands. The aliphatic ketone stretch appears around 1715 cm⁻¹, while the carbonyl conjugated to the pyridine ring would be at a slightly lower wavenumber (1685-1666 cm⁻¹).[10]

-

Enol Form: Characterized by a broad O-H stretching band (often in the 2500-3200 cm⁻¹ region) due to the strong intramolecular hydrogen bond. A strong, conjugated C=O stretch appears at a lower frequency (1580–1640 cm⁻¹), and a C=C stretching vibration is also present.[6][8]

The relative intensities of the keto and enol C=O peaks can be used to estimate the equilibrium composition.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for studying this equilibrium, as the exchange between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[6][11]

-

¹H NMR:

-

Keto Form: A characteristic singlet for the methylene protons (-CH₂-) is expected, typically in the range of 3.5-4.5 ppm.

-

Enol Form: The methylene signal is replaced by a vinyl proton (-CH=) singlet around 5.5-6.5 ppm. A very broad signal for the enolic hydroxyl proton (-OH) appears far downfield (12-16 ppm) due to the strong intramolecular hydrogen bonding.[11] The signals for the pyridine ring protons would also show distinct shifts between the two forms. For the analogous 4-acetylpyridine-derived compound, pyridyl proton signals were observed at δ 7.96 and 8.82 ppm for the enol form.[12]

-

-

¹³C NMR:

-

Keto Form: Two distinct carbonyl carbon signals will be present above 190 ppm, along with a methylene carbon signal around 50-60 ppm.

-

Enol Form: The spectrum will show two olefinic carbons (one protonated, one quaternary) and a single, downfield-shifted carbonyl carbon. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.

-

The integration of the distinct signals in the ¹H NMR spectrum (e.g., methylene vs. vinyl protons) allows for a precise determination of the keto-enol ratio in a given solvent.

| Spectroscopic Feature | Keto Tautomer | Enol Tautomer |

| IR: C=O Stretch (cm⁻¹) | ~1715 & ~1690 | ~1580–1640 (conjugated, H-bonded) |

| IR: O-H Stretch (cm⁻¹) | Absent | ~2500–3200 (Broad) |

| ¹H NMR: Methylene/Vinyl (ppm) | ~3.5–4.5 (-CH₂-) | ~5.5–6.5 (-CH=) |

| ¹H NMR: Hydroxyl (ppm) | Absent | ~12–16 (-OH, very broad) |

| ¹³C NMR: Carbonyls (ppm) | Two signals > 190 | One signal > 180 (shifts vary) |

| ¹³C NMR: Methylene/Vinyl (ppm) | ~50–60 (-CH₂-) | ~90-100 (=CH-) |

Synthesis and Purification

The most common and efficient method for synthesizing β-diketones is the Claisen condensation , a base-catalyzed reaction between a ketone and an ester.[13][14]

Reaction Mechanism: Mixed Claisen Condensation

The synthesis of this compound involves a mixed (or crossed) Claisen condensation between 2-acetylpyridine and an ethyl trifluoroacetate ester.[1][15][16]

The mechanism proceeds as follows:

-

Enolate Formation: A strong base, such as sodium methoxide (NaOMe) or sodium hydride (NaH), deprotonates the α-carbon of 2-acetylpyridine, forming a nucleophilic enolate.[14]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate.[1]

-

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group.

-

Deprotonation (Driving Force): The resulting β-diketone is highly acidic at the central methylene position. The alkoxide base deprotonates it to form a resonance-stabilized enolate. This irreversible step drives the reaction to completion.[14]

-

Acidic Workup: A final acidification step protonates the enolate to yield the neutral β-diketone product.[15]

Caption: A typical workflow for the synthesis and purification of the title compound.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound.[15]

Materials:

-

2-Acetylpyridine (1-pyridin-2-yl-ethanone)

-

Ethyl trifluoroacetate

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylpyridine (1.0 eq) and sodium methoxide (1.5 eq) in methanol.

-

Addition of Ester: To this solution, add ethyl trifluoroacetate (2.0 eq) dropwise. Causality Note: Using an excess of the ester helps to drive the reaction towards the product and compensates for any potential side reactions.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). The progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Re-dissolve the residue in water and cool in an ice bath. Slowly add 10% aqueous HCl with stirring until the solution is acidic (pH ~2-3). Trustworthiness Note: This step is crucial to protonate the diketonate salt and precipitate the neutral product.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract multiple times with ethyl acetate. Causality Note: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product. An 81% yield has been reported for this procedure.[15]

Reactivity and Applications

The unique structural features of this compound make it a valuable precursor in several scientific domains.

Coordination Chemistry

As a β-diketone, the compound readily deprotonates to form a bidentate β-diketonate anion, which is an excellent chelating ligand for a wide range of metal ions.[4][5] The resulting metal complexes often exhibit enhanced stability and volatility compared to their non-fluorinated analogues.[17]

-

Ligand Properties: The trifluoromethyl group enhances the Lewis acidity of the metal center in the resulting complex, which can be beneficial for catalytic applications.[4] The pyridine nitrogen provides an additional potential coordination site, allowing for the formation of more complex, heterometallic, or polymeric structures.

-

Applications of Complexes: Metal complexes of fluorinated β-diketones are investigated for use in:

Caption: The β-diketonate anion acts as a bidentate ligand, forming a stable chelate with a metal ion.

Drug Development and Medicinal Chemistry

The combination of the trifluoromethyl group and the pyridine ring makes this molecule a highly attractive scaffold for drug discovery.[2][3] While specific applications of this exact molecule are emerging, its structural motifs are prevalent in active pharmaceutical ingredients (APIs).

-

Enzyme Inhibition: The diketone functionality can interact with active sites of various enzymes. For instance, related copper(II) β-diketonate complexes have shown promise as anticancer and antibacterial agents.[18]

-

Bioisosterism: The entire scaffold can be used as a building block to synthesize more complex heterocyclic systems, such as pyrazoles, which are common in pharmaceuticals. The synthesis of the drug Celecoxib, for example, utilizes a related trifluorinated β-diketone.

-

Pharmacokinetic Modulation: The fluorine atoms can block sites of metabolism and modulate the acidity (pKa) of nearby functional groups, which are key strategies for improving a drug candidate's profile.[2]

Conclusion

This compound is more than just a chemical intermediate; it is a carefully designed molecular tool. Its structure is a testament to the power of strategic fluorination and heterocyclic chemistry. The compound's rich keto-enol tautomerism governs its reactivity, which is elegantly harnessed through the Claisen condensation for its synthesis. As a ligand, it offers a pathway to novel metal complexes with tailored properties, while in medicinal chemistry, it serves as a high-potential scaffold for the development of new therapeutic agents. This guide has provided the core technical knowledge for researchers to confidently engage with this versatile molecule, from the flask to its final application.

References

- Vertex AI Search. This compound synthesis - chemicalbook.

- Fiveable. Mixed Claisen Condensations | Organic Chemistry Class Notes.

-

Valente, A. A., et al. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules. Available from: [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. Available from: [Link]

-

ACS Publications. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry. Available from: [Link]

-

Wikipedia. Claisen condensation. Available from: [Link]

-

Chemistry LibreTexts. Ketone infrared spectra. Available from: [Link]

-

ACS Publications. (1958). β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. Journal of the American Chemical Society. Available from: [Link]

-

Kopchuk, D. S., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules. Available from: [Link]

-

Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

- Vertex AI Search. 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione synthesis - chemicalbook.

-

ACS Publications. (1959). The Infrared Spectra of Some metal Chelates of β-Diketones. The Journal of Physical Chemistry. Available from: [Link]

-

ResearchGate. (2018). Tautomerism, molecular structure, intramolecular hydrogen bond, and enol-enol equilibrium of para halo substituted 4,4,4-trifluoro-1-phenyl-1,3-butanedione; Experimental and theoretical studies. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]

-

PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. Available from: [Link]

-

PubChem. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. Available from: [Link]

-

MDPI. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. Available from: [Link]

-

International Journal of Early Childhood Special Education. COMPLEX COMPOUNDS OF FLUORINATED β-DIKETONE DERIVATIVES WITH TRANSITION METALS. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. β-Diketones: Coordination and Application | Request PDF. Available from: [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Priya, A., et al. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry. Available from: [Link]

-

ResearchGate. (2025). Synthesis and coordination chemistry of perfluoroalkyl-derivatised β-diketonates | Request PDF. Available from: [Link]

-

SpectraBase. 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione - Optional[13C NMR]. Available from: [Link]

-

NIST WebBook. 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione. Available from: [Link]

-

NIST WebBook. 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)-. Available from: [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available from: [Link]

-

Journal of Physical Chemistry A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Available from: [Link]

-

PubChem. 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. Available from: [Link]

-

PharmaCompass.com. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. Available from: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione synthesis - chemicalbook [chemicalbook.com]

- 13. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Claisen condensation - Wikipedia [en.wikipedia.org]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. Claisen Condensation [organic-chemistry.org]

- 17. int-jecse.net [int-jecse.net]

- 18. elar.urfu.ru [elar.urfu.ru]

An In-depth Technical Guide to Keto-Enol Tautomerism in Trifluoromethyl-β-Diketones

Introduction: The Unique Influence of the Trifluoromethyl Group on Tautomeric Equilibria

Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). In the realm of β-dicarbonyl compounds, this equilibrium is particularly significant. The introduction of a trifluoromethyl (CF₃) group into the β-diketone scaffold dramatically influences this tautomeric balance, overwhelmingly favoring the enol form. This guide provides a comprehensive exploration of the principles governing this phenomenon, the analytical techniques for its characterization, and its implications in medicinal chemistry and materials science.

The strong electron-withdrawing nature of the trifluoromethyl group is the primary driver for the pronounced shift towards the enol tautomer. This inductive effect increases the acidity of the α-protons, facilitating their removal and subsequent enolate formation. Furthermore, the enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring.[1][2] This stabilization is a key factor in the predominance of the enol tautomer in trifluoromethyl-β-diketones. In nonpolar solvents, many trifluoromethyl-β-diketones exist almost exclusively as a mixture of two chelated cis-enol forms.[1]

This guide will delve into the nuanced interplay of electronic and structural factors, solvent effects, and temperature on the keto-enol equilibrium of these fascinating molecules. We will provide detailed experimental protocols for the precise determination of tautomeric ratios and explore the applications of this unique chemical behavior in drug design and coordination chemistry.

Visualizing the Equilibrium: The Tautomerization of Trifluoromethyl-β-Diketones

The equilibrium between the keto and two possible enol forms in an unsymmetrical trifluoromethyl-β-diketone is a dynamic process. The following diagram illustrates this equilibrium, highlighting the intramolecular hydrogen bonding that stabilizes the enol tautomers.

Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable qualitative information about the functional groups present in the keto and enol forms.

-

Keto form: Characterized by two distinct C=O stretching vibrations, one for the alkyl/aryl ketone and one for the trifluoromethyl ketone, typically in the range of 1700-1750 cm⁻¹. [3][4]* Enol form: Shows a broad O-H stretching band between 2500 and 3200 cm⁻¹ due to the strong intramolecular hydrogen bond. The C=O stretching vibration is shifted to a lower frequency (1600-1640 cm⁻¹) due to conjugation and hydrogen bonding. A C=C stretching band appears around 1580-1620 cm⁻¹. [1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions of the tautomers. The conjugated π-system of the enol form results in a strong π → π* transition at a longer wavelength (typically > 300 nm) compared to the n → π* transition of the non-conjugated keto form, which occurs at a shorter wavelength. [1][5]

Applications in Drug Development and Coordination Chemistry

The unique properties of trifluoromethyl-β-diketones, largely governed by their keto-enol tautomerism, have led to their increasing use in several scientific fields.

Medicinal Chemistry and Drug Design

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. [6][7]Trifluoromethyl-β-dicarbonyls serve as versatile building blocks for the synthesis of various heterocyclic compounds with potential pharmacological activity. [8][9]The predominant enol form can influence molecular recognition and binding to biological targets. The ability to exist in a specific tautomeric form can be crucial for the biological activity of a molecule, as the shape and hydrogen bonding capabilities of the keto and enol forms are significantly different.

Coordination Chemistry and Catalysis

The enol form of trifluoromethyl-β-diketones readily deprotonates to form stable enolates that act as excellent bidentate ligands for a wide range of metal ions. The resulting metal complexes have applications in catalysis, as luminescent materials, and as precursors for the deposition of metal-containing thin films. The specific tautomeric equilibrium of the free ligand can influence the kinetics and thermodynamics of metal complex formation.

Conclusion

The keto-enol tautomerism of trifluoromethyl-β-diketones is a compelling area of study with significant practical implications. The strong electron-withdrawing trifluoromethyl group decisively shifts the equilibrium towards the highly stabilized enol form. A thorough understanding of the factors influencing this equilibrium, coupled with robust analytical methodologies, allows for the rational design and application of these compounds in diverse fields, from the development of novel therapeutics to the creation of advanced materials. This guide provides a foundational framework for researchers and professionals to explore and harness the unique chemical properties of these remarkable molecules.

References

-

Chopade, P. R., & Sahu, S. K. (2024). Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. Chemistry – A European Journal, 30(11), e202303599. [Link]

-

Sloop, J. C., Bumgardner, C. L., Washington, G., Loehle, W. D., Sankar, S. S., & Lewis, A. B. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-788. [Link]

-

Request PDF. (n.d.). Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. ResearchGate. Retrieved January 6, 2026, from [Link]

-

SciSpace. (2006). Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry. [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 6, 2026, from [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

The Journal of Physical Chemistry. (1964). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. [Link]

-

ResearchGate. (2015). Effects of Concentration and Time on Keto-Enol and Enol-Enol Content in Benzoylacetone (BZA) and 4,4,4-Trifluoro-1-Phenyl-1,3-Butanedione (PTFAA). [Link]

-

ResearchGate. (n.d.). Enol-enol tautomers. Retrieved January 6, 2026, from [Link]

-

Dove Medical Press. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... Retrieved January 6, 2026, from [Link]

-

ERIC. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education. [Link]

-

PubMed. (2011). Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Ord, D. (n.d.). IR Spectroscopy Tutorial: Ketones. University of Bristol. Retrieved January 6, 2026, from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1967). An n.m.r. study of keto–enol tautomerism in β-diketones. [Link]

-

Kudos. (n.d.). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Retrieved January 6, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Lecture Notes. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of 13 C and 19 F NMR data for selected trifluoromethyl-β-diketones. Retrieved January 6, 2026, from [Link]

-

ScienceDirect. (2003). Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones. Journal of Molecular Structure: THEOCHEM. [Link]

-

National Institutes of Health. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

-

MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. [Link]

-

Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (2012). New Frontiers and Developing Applications in 19F NMR. PMC. [Link]

-

BioPchem. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. Retrieved January 6, 2026, from [Link]

-

Defense Technical Information Center. (1970). Fluorine-19 Nuclear Magnetic Resonance. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione

Abstract

4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione is a significant fluorinated organic compound, finding extensive application as a versatile building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique properties such as enhanced metabolic stability and increased lipophilicity, making it a valuable synthon in drug discovery.[1][2][3] This guide provides a comprehensive overview of the predominant synthetic route to this valuable compound, focusing on the crossed Claisen condensation. It delves into the mechanistic underpinnings of the reaction, offers a detailed, field-tested experimental protocol, and discusses key considerations for successful synthesis and purification. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical guidance on the preparation of this important chemical entity.

Introduction: The Significance of Fluorinated β-Diketones

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the trifluoromethyl group (CF3) is a common motif used to block metabolic oxidation, modulate pKa, and enhance binding affinity.[1]

This compound belongs to the class of β-diketones, which are themselves important intermediates in the synthesis of various heterocyclic compounds. The combination of the trifluoromethyl group and the pyridyl moiety in this particular β-diketone makes it a precursor to a range of biologically active molecules, including potential kinase inhibitors and other therapeutic agents. The pyridine ring, a common scaffold in pharmaceuticals, can engage in hydrogen bonding and other key interactions with biological targets.[4]

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely employed method for the synthesis of this compound is the crossed Claisen condensation .[5][6][7][8] This powerful carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base.

A retrosynthetic analysis of the target molecule reveals the key disconnection at the C-C bond between the carbonyl carbons, leading back to two readily available starting materials: 2-acetylpyridine and an ethyl trifluoroacetate.

Figure 1: Retrosynthetic analysis of the target molecule.

The Crossed Claisen Condensation: Mechanism and Rationale

The Claisen condensation proceeds through the formation of an enolate from the ketone component, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[5][6][9]

Mechanism:

-

Enolate Formation: A strong base, typically a sodium alkoxide like sodium methoxide, deprotonates the α-carbon of 2-acetylpyridine. This step is favorable due to the acidity of the α-protons, which are adjacent to the carbonyl group.

-

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of ethyl trifluoroacetate.

-

Elimination: The tetrahedral intermediate formed collapses, eliminating the ethoxide leaving group to yield the β-diketone.

-

Deprotonation of the Product: The newly formed β-diketone is more acidic than the starting ketone and is deprotonated by the alkoxide base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

-

Acidic Workup: A final acidification step is required to protonate the enolate of the product and isolate the neutral this compound.[7]

Figure 2: Simplified workflow of the Claisen condensation mechanism.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Acetylpyridine | 121.14 | 5.00 g | 41.2 |

| Ethyl trifluoroacetate | 142.08 | 9.82 mL (11.7 g) | 82.5 |

| Sodium methoxide | 54.02 | 3.34 g | 61.8 |

| Methanol | 32.04 | 40 mL | - |

| 10% Hydrochloric acid | - | As needed | - |

| Ethyl acetate | - | For extraction | - |

| Sodium sulfate (anhydrous) | - | For drying | - |

Procedure:

-

Reaction Setup: To a solution of 2-acetylpyridine (5.00 g, 41.2 mmol) in methanol (40 mL) in a round-bottom flask equipped with a reflux condenser, add sodium methoxide (61.8 mmol).[10]

-

Addition of Ester: To this solution, add ethyl trifluoroacetate (9.82 mL, 82.5 mmol).[10]

-

Reaction: The reaction mixture is heated at reflux overnight.[10]

-

Workup:

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the methanol.[10]

-

The residue is then acidified with 10% aqueous hydrochloric acid.[10]

-

The aqueous solution is extracted with ethyl acetate (10 x 50 mL).[10]

-

The combined organic layers are collected, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[10]

-

-

Purification: The crude product is purified by column chromatography on silica gel to yield 4,4,4-trifluoro-1-pyridin-2-yl-butane-1,3-dione.[10]

Expected Yield: 7.26 g (81%)[10]

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. For the analogous 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione, the ¹H NMR (500 MHz, DMSO-d6) shows a broad singlet at δ 6.60 (1H), and doublets at δ 7.96 (2H, J = 5.5 Hz) and δ 8.82 (2H, J = 5.5 Hz).[11] Similar characteristic peaks would be expected for the 2-pyridyl isomer.

-

Mass Spectrometry (MS): To confirm the molecular weight (217.14 g/mol ).

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the β-diketone.

Alternative Synthetic Approaches

While the Claisen condensation is the most common method, other strategies for the synthesis of β-diketones exist, although they may be less direct for this specific target. These can include:

-

Acylation of enamines: This method involves the acylation of an enamine derived from a ketone.[12]

-

Decarboxylative coupling reactions: These methods can be used to form the diketone structure through the coupling of α-keto acids or their derivatives.[13]

-

Photoredox catalysis: Recent advances have explored the use of photoredox catalysis for the synthesis of trifluoromethyl ketones from olefins.[14]

These alternative routes may offer advantages in specific contexts but are generally more complex than the well-established Claisen condensation for this target molecule.

Conclusion

The synthesis of this compound via the crossed Claisen condensation of 2-acetylpyridine and ethyl trifluoroacetate is a reliable and high-yielding method. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving a successful outcome. The resulting β-diketone is a valuable building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science.

References

-

Pérez, E., & Pacheco, M. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(23), 7295. Retrieved from [Link]

-

Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. (2024). Helvetica Chimica Acta, 107(10), e202400125. Retrieved from [Link]

-

Wikipedia. (2024). Claisen condensation. Retrieved from [Link]

-

O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. (2015). Chemical Science, 6(10), 5849-5854. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

The Claisen Condensation. (n.d.). Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]

-

Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. (2014). Bioorganic & Medicinal Chemistry, 22(1), 545-554. Retrieved from [Link]

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

-

The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (2008). Molecules, 13(10), 2601-2610. Retrieved from [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. (2016). Current Topics in Medicinal Chemistry, 16(27), 3048-3067. Retrieved from [Link]

- Google Patents. (n.d.). CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Retrieved from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8106. Retrieved from [Link]

-

Case studies of fluorine in drug discovery. (2019). In Fluorine in Life Sciences (pp. 181-211). Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. boris-portal.unibe.ch [boris-portal.unibe.ch]

Foreword: The Analytical Imperative of Fluorinated Diketones

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Fluorinated Diketones

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug development, agrochemicals, and materials science. Fluorinated β-diketones, a prominent class of these compounds, exhibit unique chemical properties, including enhanced thermal stability, volatility, and specific reactivity, making them valuable as metal chelating agents and synthetic precursors[1][2]. Their increasing prevalence in pharmaceutical pipelines necessitates robust and precise analytical methodologies for their characterization, quantification, and metabolic profiling. Mass spectrometry, coupled with chromatographic separation, stands as the definitive technique for this purpose.

This guide moves beyond a simple recitation of methods. It is designed to provide researchers, scientists, and drug development professionals with a cohesive analytical framework grounded in first principles and field-proven expertise. We will explore the causal relationships behind methodological choices, from ionization physics to fragmentation chemistry, enabling you to develop self-validating protocols for the reliable analysis of this unique chemical class.

Foundational Strategy: Selecting the Analytical Front-End

The first critical decision in analyzing fluorinated diketones is the choice of introduction and separation technique, which is fundamentally dictated by the analyte's volatility and thermal stability. The two primary pathways are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for compounds that can be vaporized without decomposition[3]. Many fluorinated diketones, particularly those with lower molecular weights, possess sufficient volatility for GC analysis.

-

Expertise & Causality: The high electronegativity of fluorine atoms can reduce intermolecular forces, leading to increased volatility compared to their non-fluorinated analogs. This makes GC-MS a viable, high-resolution option. However, the presence of highly reactive species like hydrogen fluoride (HF) in a sample can be detrimental, potentially degrading the stationary phase of the GC column[4]. Therefore, sample purity and thermal stability must be rigorously assessed.

-

Trustworthiness: A protocol is self-validating if it includes controls for analyte stability. A preliminary thermal stability test using a ramping thermogravimetric analysis (TGA) or a simple heated vial test can prevent catastrophic column damage and ensure that the observed peaks correspond to the analyte, not its degradation products. For some less volatile diketones, derivatization (e.g., trimethylsilylation) may be required, though this adds complexity and a potential source of analytical variability[5].

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the majority of applications in drug development, particularly in complex biological matrices, LC-MS is the superior choice. It accommodates a vastly broader range of polarities and molecular weights and operates at ambient temperatures, eliminating the risk of thermal degradation[5][6].

-

Expertise & Causality: LC-MS offers the flexibility to analyze not only the parent drug but also its metabolites, which are often more polar and non-volatile. The choice of reversed-phase or HILIC chromatography can be tailored to the specific polarity of the diketone and its related species.

-

Trustworthiness: Robust LC-MS methods rely on meticulous mobile phase selection and gradient optimization to ensure chromatographic fidelity. The use of internal standards, ideally isotopically labeled versions of the analyte, is critical for accurate quantification, correcting for matrix effects and variations in ionization efficiency.

The following diagram illustrates the decision-making workflow for selecting the appropriate chromatographic front-end.

Caption: Decision workflow for choosing between GC-MS and LC-MS.

The Ionization Conundrum: From Intact Molecules to Informative Fragments

The ionization source is the heart of the mass spectrometer, converting neutral analyte molecules into gas-phase ions for detection[7]. The choice of ionization technique dictates the nature of the resulting mass spectrum—whether it primarily shows the intact molecular ion for molecular weight confirmation or a rich pattern of fragment ions for structural elucidation.

Hard Ionization: Electron Ionization (EI)

Primarily used with GC-MS, Electron Ionization (EI) is a high-energy, "hard" technique. Analyte molecules are bombarded with energetic electrons (typically 70 eV), causing them to ionize and extensively fragment[7][8].

-

Expertise & Causality: The resulting fragmentation pattern is highly reproducible and acts as a chemical "fingerprint," which is excellent for structural confirmation and library matching[9]. However, this high energy often leads to the complete disappearance of the molecular ion peak (M+•), making it difficult to determine the molecular weight of an unknown compound[10]. For fluorinated compounds, EI can readily induce the loss of F• or HF[11].

Soft Ionization: Preserving the Molecular Ion

Soft ionization techniques impart minimal excess energy to the analyte, preserving the molecular ion and simplifying the resulting spectrum. These are the dominant methods used in LC-MS.

-

Electrospray Ionization (ESI): The most common technique for LC-MS, ESI generates ions from a liquid solution. It is particularly effective for polar and ionizable molecules[12]. Fluorinated diketones can be analyzed in both positive and negative ion modes.

-

Positive Mode: Forms protonated molecules [M+H]+ or adducts with cations present in the mobile phase, such as sodium [M+Na]+ or ammonium [M+NH4]+.

-

Negative Mode: Forms deprotonated molecules [M-H]-, which can be particularly effective for acidic compounds like β-diketones.

-

-

Atmospheric Pressure Chemical Ionization (APCI): A complementary technique to ESI, APCI is better suited for less polar, neutral molecules that are volatile enough to be vaporized in a heated nebulizer. It involves a corona discharge that ionizes the mobile phase solvent, which then transfers charge to the analyte molecules[12]. This often results in [M+H]+ ions.

-

Chemical Ionization (CI): A "softer" alternative to EI for GC-MS. It uses a reagent gas (like methane or ammonia) to produce ions that gently transfer a proton to the analyte, typically yielding a strong [M+H]+ peak with reduced fragmentation[13].

| Technique | Typical Use Case | Ionization Principle | Primary Ions Formed | Fragmentation |

| Electron Ionization (EI) | GC-MS | High-energy electron bombardment | M+• (often absent), fragment ions | Extensive |

| Chemical Ionization (CI) | GC-MS | Charge transfer from reagent gas ions | [M+H]+ | Low to moderate |

| Electrospray (ESI) | LC-MS | High voltage applied to liquid spray | [M+H]+, [M-H]-, adducts | Very Low (in-source) |

| APCI | LC-MS | Corona discharge ionizes solvent | [M+H]+ | Low |

| ICP-MS | Specialized | High-temperature argon plasma | Elemental ions (e.g., F+) | Complete atomization |

Table 1: Comparison of Key Ionization Techniques.

Decoding the Spectrum: Fragmentation of Fluorinated Diketones

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of an analyte. In this technique, a specific precursor ion (e.g., the [M+H]+ ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed[14]. The fragmentation patterns of fluorinated diketones are governed by the established chemistry of ketones and the profound influence of the fluorine substituents.

-

Expertise & Causality: The core β-diketone structure typically fragments via cleavage alpha to the carbonyl groups[15]. The presence of a highly electronegative trifluoromethyl (CF3) group, for example, creates a strong inductive effect, influencing which bonds are most likely to break.

Common Fragmentation Pathways:

-

Loss of Fluoroalkyl Chain: Cleavage of the bond between a carbonyl carbon and the fluorinated alkyl group is a common and diagnostic fragmentation. The stability of the resulting fragments will dictate the preferred pathway.

-

Loss of Neutral Molecules:

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation for carbonyl-containing compounds.

-

Loss of Hydrogen Fluoride (HF): A hallmark of many fluorinated compounds, this neutral loss of 20 Da is a key diagnostic marker[5][11].

-

Loss of Water (H2O): Can occur if the molecule has available protons, particularly from the enol form of the diketone.

-

-

Rearrangement Reactions: McLafferty-type rearrangements are possible if a gamma-hydrogen is available for transfer[11].

The following diagram illustrates a generalized fragmentation pathway for a protonated fluorinated β-diketone.

Caption: Generalized MS/MS fragmentation of a fluorinated diketone.

Protocol in Practice: A Self-Validating LC-MS/MS Workflow

This section provides a detailed, adaptable protocol for the quantitative analysis of a hypothetical fluorinated diketone drug candidate, "Fluordiketone," in human plasma.

Objective: To establish a robust, self-validating method for the quantification of Fluordiketone using LC-MS/MS.

Materials:

-

Fluordiketone reference standard

-

Fluordiketone-d4 (isotopically labeled internal standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve Fluordiketone and Fluordiketone-d4 in acetonitrile to prepare 1 mg/mL primary stock solutions.

-

Perform serial dilutions in 50:50 acetonitrile:water to create working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) and a working internal standard solution (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL internal standard working solution (Fluordiketone-d4).

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to an LC autosampler vial.

-

-

LC-MS/MS System Configuration:

-

LC System: UPLC/UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

-

MS Parameter Optimization (Self-Validation Step):

-

Infuse a solution of Fluordiketone (approx. 100 ng/mL) directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of the [M+H]+ ion.

-

Perform a product ion scan of the [M+H]+ precursor to identify the most abundant and stable fragment ions.

-

Select at least two distinct fragment ions for Multiple Reaction Monitoring (MRM) transitions. This redundancy is a key self-validating feature; the ratio of the two transitions should remain constant across all samples.

-

Optimize collision energy for each MRM transition to maximize product ion signal.

-

Repeat the optimization for the internal standard, Fluordiketone-d4.

-

-

Data Acquisition and Analysis:

-

Acquire data for the full batch (blank, calibration curve, QCs, and unknown samples) using the optimized MRM transitions.

-

Integrate the peak areas for the analyte and internal standard.

-

Calculate the peak area ratio (Analyte/IS).

-

Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

-

Quantify the unknown samples using the regression equation from the calibration curve.

-

Conclusion: Towards Authoritative Analysis

The mass spectrometric analysis of fluorinated diketones is a nuanced discipline requiring a deliberate and informed approach. By understanding the interplay between analyte properties, chromatographic principles, and ionization physics, researchers can move from routine data collection to authoritative structural elucidation and quantification. The causality-driven strategies and self-validating protocols outlined in this guide provide a robust framework for tackling the analytical challenges posed by this important class of molecules, ultimately supporting the advancement of pharmaceutical and chemical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]

- 4. researchgate.net [researchgate.net]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. fiveable.me [fiveable.me]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. whitman.edu [whitman.edu]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Theoretical Calculation of 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione for Drug Discovery Applications

Abstract: 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione is a β-diketone molecule of significant interest in medicinal chemistry and materials science due to its metal chelating properties and potential as a versatile synthetic building block.[1] The incorporation of a trifluoromethyl group and a pyridine ring imparts unique physicochemical characteristics that are crucial for its biological activity and application.[2][3] This technical guide provides a comprehensive framework for conducting theoretical calculations on this molecule using Density Functional Theory (DFT). It is designed for researchers, scientists, and drug development professionals, offering both a conceptual overview and a practical, step-by-step protocol. The guide emphasizes the rationale behind methodological choices, the interpretation of computational results, and their application in modern drug design.

Introduction to this compound (TFPyBD)

Chemical Structure and Properties

This compound, hereafter referred to as TFPyBD, belongs to the β-diketone class of organic compounds.[1] Its structure (Figure 1) is characterized by a butane-1,3-dione backbone flanked by a pyridine ring at one end and a highly electronegative trifluoromethyl (-CF3) group at the other.[4]

Figure 1: 2D Structure of this compound (TFPyBD).

Like many β-diketones, TFPyBD can exist in a keto-enol tautomeric equilibrium. The enol form is often stabilized by a strong intramolecular hydrogen bond, forming a six-membered ring, a phenomenon that significantly influences its chemical reactivity and interaction with biological targets.[5]

Significance in Medicinal Chemistry and Materials Science

The unique structural motifs of TFPyBD make it a valuable scaffold in several scientific domains:

-

Medicinal Chemistry: The β-diketone moiety is a well-known metal-chelating agent and is present in numerous biologically active compounds.[1] The trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate.[2] The pyridine ring serves as a hydrogen bond acceptor and can participate in π-stacking interactions, which are critical for molecular recognition at a receptor's active site.[3]

-

Materials Science: The ability of β-diketones to form stable complexes with a wide range of metal ions makes them excellent ligands in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with interesting catalytic or photoluminescent properties.[5][6]

The Role of Theoretical Calculations in Molecular Analysis

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful lens to investigate molecular properties at the electronic level.[7][8] For a molecule like TFPyBD, theoretical calculations can predict and explain its behavior, guiding experimental design and accelerating the discovery process.

Why Use Computational Methods?

-

Predictive Power: Accurately predict molecular geometries, vibrational frequencies, and electronic properties before undertaking laborious synthesis.[7][9]

-

Insight into Reactivity: Understand the electronic factors that govern chemical reactions through analysis of frontier molecular orbitals (FMOs) and electrostatic potential maps.[10][11]

-

Cost-Effectiveness: Screen virtual libraries of derivatives to prioritize candidates with the most promising properties, saving significant time and resources.[12]

Protocol: Performing Theoretical Calculations on TFPyBD

This section outlines a robust, self-validating workflow for conducting DFT calculations on TFPyBD. The chosen level of theory, B3LYP/6-311++G(d,p) , represents a widely accepted and well-balanced approach for organic molecules, providing a good compromise between accuracy and computational cost.[13]

-

B3LYP Functional: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for its reliability in describing the electronic structure of organic systems.[14]

-